ethyl 4-methylbenzenecarboximidate;hydrochloride

Description

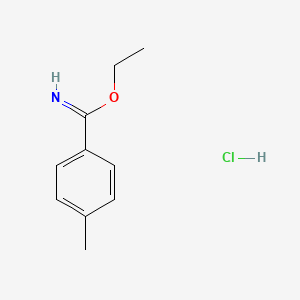

Ethyl 4-methylbenzenecarboximidate hydrochloride (CAS: 827-71-4) is a substituted benzene derivative with the molecular formula $ \text{C}{10}\text{H}{14}\text{ClNO} $. Structurally, it consists of a benzene ring substituted with a methyl group at the para-position and an ethyl ester-imidate group, forming a hydrochloride salt. This compound is primarily utilized in industrial synthesis, particularly as an intermediate in organic reactions such as amidoxime formation or peptide coupling .

Properties

IUPAC Name |

ethyl 4-methylbenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMCFUITYHQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with ethanol in the presence of hydrochloric acid. This reaction proceeds via the Pinner reaction mechanism, where the nitrile group is converted to an imidate ester . The reaction conditions typically include refluxing the reactants in an acidic medium to facilitate the formation of the desired product.

Chemical Reactions Analysis

Ethyl 4-methylbenzenecarboximidate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.

Aminolysis: Reacting with amines, it forms amidines, which are valuable intermediates in organic synthesis.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids, bases, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-methylbenzenecarboximidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methylbenzenecarboximidate hydrochloride involves its reactivity as an electrophile. The imidate group is highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions . This reactivity is due to the presence of the electron-withdrawing imidate group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 4-methylbenzenecarboximidate hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Positional Isomerism : The para-methyl substitution in ethyl 4-methylbenzenecarboximidate hydrochloride contrasts with the meta-methyl analog (CAS 20680-59-5). The para configuration enhances steric accessibility for nucleophilic reactions compared to meta-substituted derivatives .

Functional Group Impact : Replacement of the ethyl ester-imidate group with amidine (e.g., 4-Methylbenzimidamide hydrochloride) increases basicity, making it suitable for pharmaceutical applications like kinase inhibition .

Hydrate vs. Anhydrous Forms : Benzenecarboximidamide hydrochloride hydrate (CAS 206752-36-5) exhibits reduced reactivity in anhydrous conditions due to water coordination, limiting its utility in moisture-sensitive reactions .

Methoxy Substitution : N-Hydroxy-4-methoxybenzenecarboximidoyl chloride () introduces a methoxy group and hydroxamoyl chloride, enhancing radical scavenging activity but reducing thermal stability compared to the ethyl ester variant .

Biological Activity

Ethyl 4-methylbenzenecarboximidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through various methods, including the reaction of 4-methylbenzenecarboxylic acid with ethylamine followed by hydrochloric acid treatment. This process yields the hydrochloride salt, enhancing solubility and stability for biological assays.

The biological activity of ethyl 4-methylbenzenecarboximidate hydrochloride is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Studies have shown that ethyl 4-methylbenzenecarboximidate hydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating moderate potency in inhibiting cell growth .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicate that it possesses competitive inhibition characteristics, which could have implications for neuroprotective therapies .

- Anti-inflammatory Properties : Ethyl 4-methylbenzenecarboximidate hydrochloride has shown potential in modulating inflammatory pathways. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in anti-inflammatory therapies .

Case Studies

Several studies have highlighted the biological implications of ethyl 4-methylbenzenecarboximidate hydrochloride:

- Cancer Cell Line Studies :

- Neuroprotective Effects :

- Inflammation Models :

Data Table: Biological Activities Summary

| Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 20 | Induction of apoptosis |

| Enzyme Inhibition | AChE/BChE | 15 | Competitive inhibition |

| Anti-inflammatory | RAW 264.7 | N/A | Reduction of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.